(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-4020 is a fourth-generation, orally active, non-covalent epidermal growth factor receptor tyrosine kinase inhibitor. It was designed to overcome resistance mediated by the C797S mutation in the epidermal growth factor receptor, which is a common issue with third-generation irreversible inhibitors such as osimertinib . This compound has shown promise in the treatment of lung cancer, particularly in cases where the epidermal growth factor receptor harbors complex mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BI-4020 involves the identification of a highly selective benzimidazole scaffold, followed by the rigidification of the molecule through macrocyclization . The process begins with the creation of a benzimidazole intermediate, which is then subjected to various chemical modifications to enhance its selectivity and potency against the epidermal growth factor receptor mutations .
Industrial Production Methods: Industrial production of BI-4020 involves high-throughput screening and structure-based drug design to optimize the compound’s efficacy and selectivity . The process includes parallel screening of compound libraries against both mutant and wild-type epidermal growth factor receptor proteins to identify candidates with the desired inhibitory profile .
Chemical Reactions Analysis
Types of Reactions: BI-4020 primarily undergoes substitution reactions during its synthesis, where various functional groups are introduced to enhance its binding affinity and selectivity . The compound is designed to avoid covalent binding, which helps in sparing the wild-type epidermal growth factor receptor .
Common Reagents and Conditions: Common reagents used in the synthesis of BI-4020 include benzimidazole derivatives, macrocyclic intermediates, and various organic solvents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity .
Major Products Formed: The major product formed from the synthesis of BI-4020 is the macrocyclic epidermal growth factor receptor inhibitor itself, which exhibits high selectivity and potency against the target mutations .
Scientific Research Applications
BI-4020 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the design and synthesis of selective kinase inhibitors . In biology, it is used to investigate the mechanisms of drug resistance in cancer cells . In medicine, BI-4020 is being explored as a potential treatment for lung cancer, especially in patients with epidermal growth factor receptor mutations . In industry, it is utilized in the development of next-generation cancer therapies .
Mechanism of Action
BI-4020 exerts its effects by selectively inhibiting the epidermal growth factor receptor tyrosine kinase activity. It binds to the receptor in a non-covalent manner, sparing the wild-type epidermal growth factor receptor while effectively targeting the mutant forms . The compound’s macrocyclic structure enhances its binding affinity and selectivity, allowing it to overcome resistance mediated by the C797S mutation .
Comparison with Similar Compounds
Similar Compounds:
- Gefitinib
- Erlotinib
- Afatinib
- Dacomitinib
- Osimertinib
Uniqueness: BI-4020 stands out from these similar compounds due to its ability to inhibit complex epidermal growth factor receptor mutations, including the T790M and C797S modifications . Unlike earlier generations of epidermal growth factor receptor inhibitors, BI-4020 is designed to spare the wild-type receptor, reducing the risk of adverse effects such as skin toxicity . Its macrocyclic structure also contributes to its high selectivity and potency .
Properties
Molecular Formula |
C30H38N8O2 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one |
InChI |
InChI=1S/C30H38N8O2/c1-20-6-5-13-40-29-24(17-31-36(29)4)26-16-23(14-21(2)32-26)28(39)34-30-33-25-8-7-22(15-27(25)38(30)18-20)19-37-11-9-35(3)10-12-37/h7-8,14-17,20H,5-6,9-13,18-19H2,1-4H3,(H,33,34,39)/t20-/m1/s1 |
InChI Key |
AIQBYZOTCIQTGW-HXUWFJFHSA-N |
SMILES |
CC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)CN6CCN(CC6)C)C |
Isomeric SMILES |
C[C@@H]1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)CN6CCN(CC6)C)C |
Canonical SMILES |
CC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)CN6CCN(CC6)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-4020; BI 4020; BI4020; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.